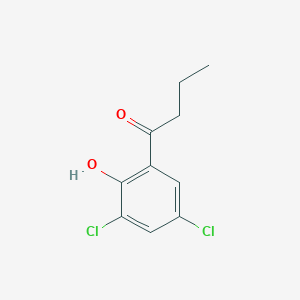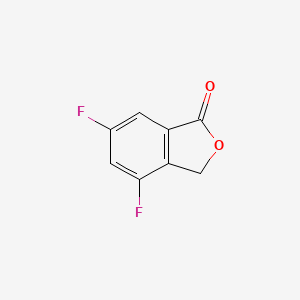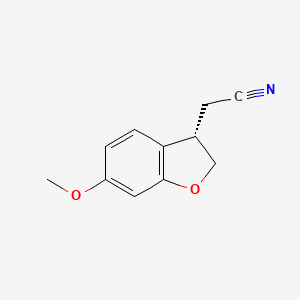
tert-Butyl 15-fluoropentadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 15-fluoropentadecanoate is an organic compound that features a tert-butyl ester group and a fluorinated long-chain fatty acid. This compound is of interest due to its unique structural properties, which combine the bulky tert-butyl group with the reactivity of a fluorinated fatty acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 15-fluoropentadecanoate typically involves the esterification of 15-fluoropentadecanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be advantageous for easier separation and recycling of the catalyst.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 15-fluoropentadecanoate can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl hydroperoxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the fatty acid chain can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: tert-Butyl hydroperoxide.
Reduction: 15-fluoropentadecanol.
Substitution: Various substituted pentadecanoates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 15-fluoropentadecanoate has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of fluorinated esters and the effects of bulky tert-butyl groups on reaction mechanisms.
Biology: Investigated for its potential as a fluorinated fatty acid analog in metabolic studies.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Used in the synthesis of specialty chemicals and materials that require fluorinated compounds.
Mechanism of Action
The mechanism by which tert-Butyl 15-fluoropentadecanoate exerts its effects is largely dependent on its structural components. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with other molecules. The fluorine atom in the fatty acid chain can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems.
Comparison with Similar Compounds
tert-Butyl acetate: Similar in having a tert-butyl ester group but lacks the fluorinated fatty acid chain.
15-fluoropentadecanoic acid: Similar in having a fluorinated fatty acid chain but lacks the tert-butyl ester group.
tert-Butyl 15-chloropentadecanoate: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: tert-Butyl 15-fluoropentadecanoate is unique due to the combination of a bulky tert-butyl group and a fluorinated long-chain fatty acid. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H37FO2 |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
tert-butyl 15-fluoropentadecanoate |
InChI |
InChI=1S/C19H37FO2/c1-19(2,3)22-18(21)16-14-12-10-8-6-4-5-7-9-11-13-15-17-20/h4-17H2,1-3H3 |
InChI Key |
KCYGDRUXZXRPFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Azetidin-1-yl)methyl]azetidine](/img/structure/B13333799.png)
![(R)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13333801.png)






![5-bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13333838.png)


![N-[2-amino-1-[5-(hydroxymethyl)thiazol-2-yl]ethyl]-5-(4-chloro-3,5-difluoro-phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13333879.png)
